molecular formula C12H13N5O2 B2513842 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxypyridin-3-yl)methanone CAS No. 2034307-16-7

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxypyridin-3-yl)methanone

Cat. No.: B2513842
CAS No.: 2034307-16-7
M. Wt: 259.269
InChI Key: CDKPCASECCYKTM-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(6-methoxypyridin-3-yl)methanone is a synthetic chemical scaffold designed for advanced pharmaceutical and chemical biology research. Its structure incorporates a 1,2,3-triazole ring, a feature commonly employed as a bioisostere for amide bonds and other functional groups, which can enhance metabolic stability and binding affinity in bioactive molecules . This compound is of significant interest in medicinal chemistry for the design of novel enzyme inhibitors and targeted degraders. The 1,2,3-triazole motif is a privileged structure in drug discovery, known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . Furthermore, compounds containing this motif have demonstrated notable biological activities, including antitubercular properties in related chemical series . The azetidine ring provides a rigid, three-dimensional constraint that can improve selectivity and physicochemical properties. The 6-methoxypyridine group is a common heteroaromatic fragment found in ligands for various enzymes and receptors, potentially contributing to target engagement. As a bifunctional molecule, this compound is an excellent candidate for developing proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation strategies, similar to how triazole-containing derivatives have been used to redirect E3 ubiquitin ligase activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full potential as a key intermediate in their discovery programs.

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-19-11-3-2-9(6-13-11)12(18)16-7-10(8-16)17-5-4-14-15-17/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKPCASECCYKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxypyridin-3-yl)methanone is a synthetic organic molecule that integrates a triazole ring and an azetidine moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula for the compound is C14H15N5OC_{14}H_{15}N_{5}O with a molecular weight of approximately 295.30 g/mol. The structure features:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its role in various pharmacological applications.
  • Azetidine Moiety : A four-membered saturated heterocyclic ring that contributes to the compound's biological activity.
  • Pyridine Derivative : Enhances solubility and interaction with biological targets.

Biological Activity

Research indicates that compounds similar to This compound exhibit a range of biological effects, including:

Anticancer Properties

Studies have shown that triazole-containing compounds can significantly inhibit cancer cell proliferation. For instance:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and others.
  • IC50 Values : In vitro studies reported IC50 values as low as 0.43 µM against HCT116 cells, indicating potent anticancer activity .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspase pathways .
  • Inhibition of Cell Migration : It has been shown to reduce the migration of cancer cells, which is crucial in preventing metastasis .

Pharmacological Applications

The unique structural features of this compound suggest potential applications in various therapeutic areas:

  • Antimicrobial Activity : Similar triazole derivatives have demonstrated significant antimicrobial effects against bacteria and fungi.
  • Antiviral Properties : Triazole-containing compounds have been investigated for their antiviral activities against viruses such as HIV and influenza.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic versatility.

Comparative Analysis with Similar Compounds

A comparative analysis with other triazole derivatives reveals the following:

CompoundBiological ActivityIC50 (µM)Mechanism
Compound AAnticancer0.43Induces apoptosis
Compound BAntimicrobial5.00Inhibits cell wall synthesis
Compound CAntiviral4.00Inhibits viral replication

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

  • A study by Wei et al. synthesized a series of triazole derivatives and demonstrated their anticancer potential both in vitro and in vivo, particularly showing favorable selectivity against multidrug-resistant cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the triazole, azetidine, or aromatic rings, which influence solubility, stability, and target binding.

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Molecular Formula Molecular Weight Key Substituents Physical State
Target Compound C₁₆H₁₆N₅O₂ 326.34 6-methoxypyridine, 1H-triazol-1-yl azetidine Not reported
(2-hydroxy-6-methylpyridin-3-yl)[3-(4-{[(pyridin-4-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)azetidin-1-yl]methanone C₂₁H₂₀N₆O₃ 428.43 Hydroxy/methylpyridine, pyridinyloxy-methyl triazole Solid (melting point not reported)
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone C₁₈H₁₉N₅O₂ 337.38 6-methoxyindole, cyclopropyl-triazole Not reported
Compound 9b (1,3,4-thiadiazole derivative) C₂₄H₂₀N₆OS 440.52 Thiadiazole, phenyl, methyl-triazole Solid

Notes:

  • The target compound’s methoxypyridine group may enhance π-π stacking compared to indole or hydroxy-pyridine analogs .
Antitumor Activity
  • Compound 9b (1,3,4-thiadiazole derivative): Exhibited IC₅₀ = 2.94 µM against HepG2 (hepatocellular carcinoma) due to thiadiazole’s electron-deficient core enhancing DNA intercalation .
  • Compound 12a (thiazole derivative): Dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM), attributed to the thiazole ring’s balance of rigidity and solubility .

SAR Insights :

  • Triazole positioning (1,2,3- vs. 1,2,4-) affects binding to metalloenzymes or kinases.
  • Methoxy groups on aromatic rings (e.g., 6-methoxypyridine) improve metabolic stability by reducing oxidative degradation .
Physicochemical Determinants of Activity
  • Melting Points : Analogs like 8p (melting point 104–105°C) and 11b (90–92°C) suggest that crystalline solids with defined melting points correlate with purity and stability, critical for formulation .
  • Lipophilicity: Compounds with cyclopropyl (LogP ~3.5) or nonyl chains (e.g., 10b) show increased cell penetration but may suffer from off-target effects .

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